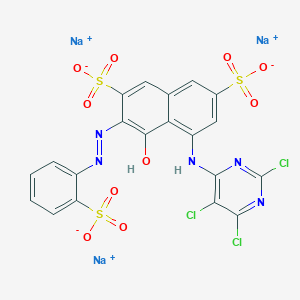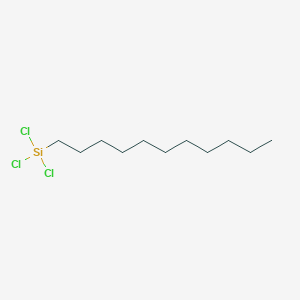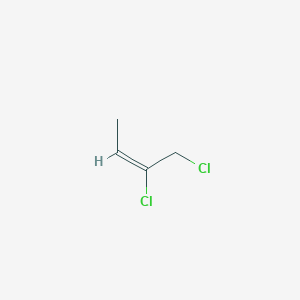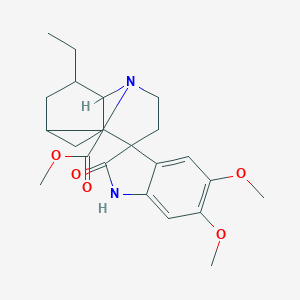
Crassanine
Descripción general
Descripción
Crassanine is a compound that has been the subject of various studies, particularly in the context of organic synthesis and natural product chemistry. While the provided papers do not directly discuss crassanine, they do provide insights into related compounds and methodologies that could be relevant to the study of crassanine. For instance, the synthesis of crinane, which shares a similar nomenclature, involves intramolecular C-N bond formation, a technique that could potentially be applied to the synthesis of crassanine as well . Additionally, the study of crassiflorone, a naturally occurring quinone, involves complex synthetic routes that might offer inspiration for the synthesis of structurally related compounds like crassanine .
Synthesis Analysis
The synthesis of related compounds, such as crinane, involves the use of allylic sulfoxonium salts for intramolecular C-N bond formation. This method starts with the creation of an allylic sulfide precursor through a ring-closing metathesis reaction, followed by the formation of a quaternary carbon stereocenter via alkylation . Although this synthesis is specific to crinane, the techniques and strategies used could be adapted for the synthesis of crassanine, assuming structural similarities exist.
Molecular Structure Analysis
The molecular structure of compounds similar to crassanine, such as crassiflorone, has been studied using X-ray crystallography. This technique confirmed the pentacyclic framework of the synthesized structure, although discrepancies between the spectroscopic data of the synthetic material and the natural product indicated that the true structure of crassiflorone remains unknown . This highlights the importance of rigorous structural analysis in confirming the identity of complex organic molecules, which would be equally important in the study of crassanine.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often require precise conditions and reagents. For example, the synthesis of crassiflorone involved a Diels-Alder reaction, O-protection, and copper(II) mediated coupling . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and study of crassanine, particularly if it possesses a similar quinone or coumarin structure.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of crassanine, they do offer insights into the properties of related compounds. For example, the study of cell wall structure and synthesis in Neurospora crassa reveals the complexity of biological macromolecules and the intricate interplay between different components such as chitin, glucans, and glycoproteins . Understanding the physical and chemical properties of these biological materials can inform the study of small molecules like crassanine, particularly if they interact with or mimic biological macromolecules.
Aplicaciones Científicas De Investigación
Phytoremediation Potential
Crassanine, particularly in the context of the water hyacinth (Eichhornia crassipes), demonstrates significant potential in phytoremediation. Eichhornia crassipes has shown the ability to remove cyanide from effluents in small-scale gold mines, presenting an environmentally friendly solution for managing industrial waste. It is capable of eliminating cyanide efficiently, thanks to its high biomass production and tolerance to cyanide and metals. This suggests its usefulness in treating cyanide effluents, a common byproduct of industrial mining activities (Ebel, Evangelou, & Schaeffer, 2007).
Biosorption Capabilities
The non-living biomass of Eichhornia crassipes has also been explored for its biosorption properties, specifically for the removal of Cr(VI) from solutions. This research highlighted its potential as an efficient biosorbent for chromium removal in wastewater from chemical and allied process industries. The study indicates that E. Crassipes could be developed into an effective tool for environmental cleanup, particularly in industries dealing with heavy metal pollutants (Mohanty, Jha, Meikap, & Biswas, 2006).
Biotechnological Applications
In the realm of biotechnology, Crassanine is linked to the development of innovative software frameworks like "Craniux" for brain-machine interface (BMI) research. This software offers a versatile platform for on-the-fly data visualization, parallel processing, and multithreading, beneficial for BMI experiments and development. Such advancements could play a significant role in neurological research and the development of assistive technologies for individuals with motor disabilities (Degenhart et al., 2011).
Role in Anti-inflammatory Activities
The hexane extract of Byrsonima crassifolia seeds, related to the Crassulaceae family, has shown significant anti-inflammatory activity in experimental animal models. This suggests its potential use in developing natural anti-inflammatory drugs and treatments. The study highlights the traditional medicinal use of B. crassifolia seeds and supports their efficacy with scientific evidence, opening doors for their incorporation in modern medicine (Muñiz Ramirez, Flores Cotera, & Pérez Gutiérrez, 2013).
Propiedades
IUPAC Name |
methyl 9'-ethyl-5,6-dimethoxy-2-oxospiro[1H-indole-3,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-8-13-11-23(21(27)30-4)19(14)25(12-13)7-6-22(23)15-9-17(28-2)18(29-3)10-16(15)24-20(22)26/h9-10,13-14,19H,5-8,11-12H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANFVMOMGTHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crassanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



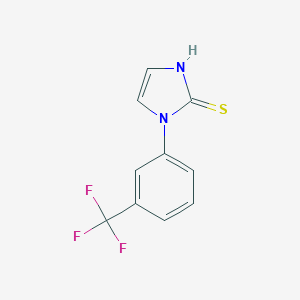
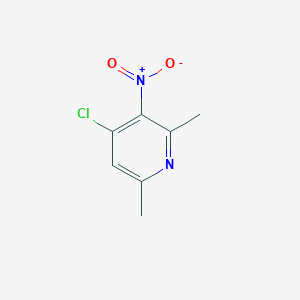
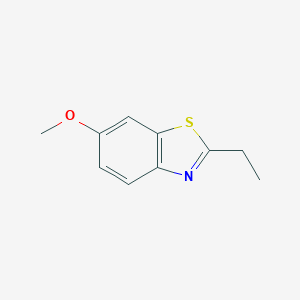
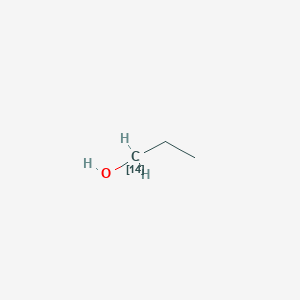
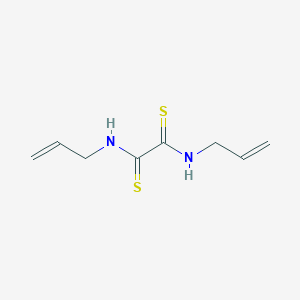
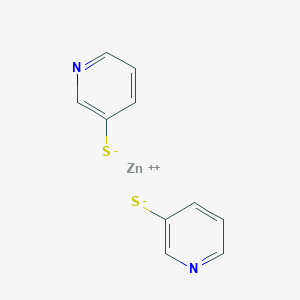
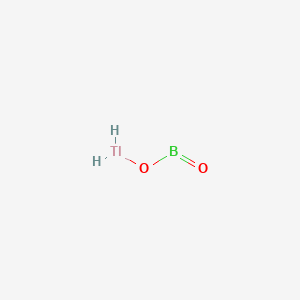
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
